p-(Anisylideneamino)cinnamic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

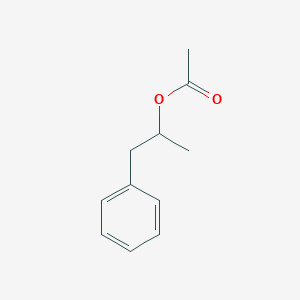

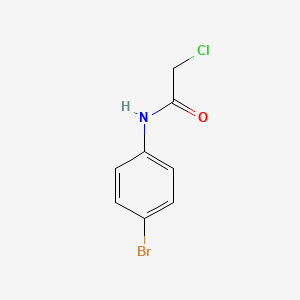

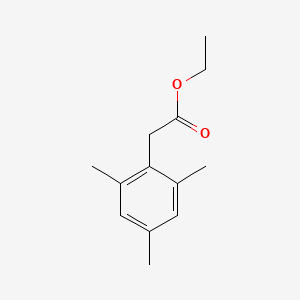

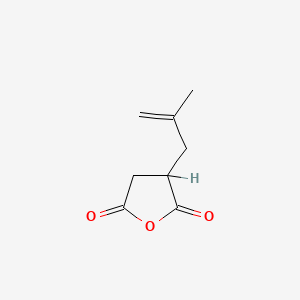

P-(Anisylideneamino)cinnamic acid is a derivative of cinnamic acid. Cinnamic acid is a white crystalline organic acid, which is slightly soluble in water . It has a molecular formula of C17H15NO3 and a molecular weight of 281.3059 .

Synthesis Analysis

Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Cinnamic and p-hydroxycinnamic acids are phenylpropanoids having applications as precursors for the synthesis of thermoplastics, flavoring, cosmetic, and health products . These two aromatic acids can be obtained by chemical synthesis or extraction from plant tissues .Physical And Chemical Properties Analysis

Cinnamic acid is a white crystalline organic acid, which is slightly soluble in water . The physicochemical properties of cinnamic acid can be modified by the crystallization techniques used, which can contribute to the improvement of technological characteristics of the powder favoring the use of cinnamic acid in several pharmaceutical formulations .Scientific Research Applications

Antioxidant and Anti-inflammatory Activities

Cinnamic acid derivatives, such as chlorogenic acids (CGAs) found in green coffee extract, exhibit significant antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in the body. A study highlighted the bioavailability of CGAs in humans, indicating their potential in nutraceutical applications to promote health and prevent diseases associated with oxidative stress and inflammation (Farah et al., 2008).

Metabolic and Immunotoxic Effects

Prenatal exposure to perfluoroalkyl acids, a group of chemicals that includes derivatives of cinnamic acid, has been linked to an increased risk of infectious diseases in early life. This suggests that such exposure may have immunotoxic effects on the developing immune system, underscoring the need for caution regarding environmental exposure to these substances (Goudarzi et al., 2017).

Association with Glucose Homeostasis and Metabolic Syndrome

Studies on perfluoroalkyl chemicals (PFCs), which are structurally related to cinnamic acid derivatives, have explored their association with glucose homeostasis and the metabolic syndrome. Findings indicate that serum concentrations of certain PFCs are associated with changes in glucose metabolism and metabolic health indicators in adolescents and adults. These associations highlight the complex interactions between environmental chemicals and metabolic health (Lin et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

p-(Anisylideneamino)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, phenolic compounds like this compound are known to interact with proteins through covalent and non-covalent interactions, including hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, potentially affecting their function and activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, cinnamic acid derivatives have been shown to possess antioxidant and hypolipidemic activities, which can impact cellular metabolism and gene expression . Additionally, the compound’s interaction with cellular proteins can influence cell function and signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting or activating their functions. For instance, cinnamic acid derivatives have been shown to inhibit enzymes involved in oxidative stress and hyperlipidemia . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that cinnamic acid derivatives can have varying effects depending on their stability and degradation over time . Long-term exposure to the compound can lead to changes in cellular function and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and hypolipidemic activities. At higher doses, it may cause toxic or adverse effects. Studies have shown that cinnamic acid derivatives can have dose-dependent effects on glucose uptake and insulin signaling pathways . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, phenylalanine ammonia lyase is a prime enzyme for the phenylpropanoid biosynthetic pathway, connecting primary metabolism to secondary metabolism . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation can influence its activity and function. Studies have shown that cinnamic acid derivatives can be transported and distributed within plant cells, affecting their growth and development . Understanding the transport and distribution mechanisms is crucial for determining the compound’s overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, phenylalanine ammonia-lyase and cinnamate 4-hydroxylase have been shown to colocalize in plant cells, facilitating metabolic channeling in phenylpropanoid biosynthesis . The localization of this compound within cells can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-(Anisylideneamino)cinnamic acid involves the condensation of p-anisidine and cinnamic acid in the presence of a suitable catalyst.", "Starting Materials": [ "p-anisidine", "cinnamic acid", "catalyst" ], "Reaction": [ "p-anisidine is dissolved in a suitable solvent such as ethanol or methanol", "cinnamic acid is added to the solution", "a suitable catalyst such as hydrochloric acid or sulfuric acid is added to the mixture", "the reaction mixture is heated under reflux for several hours", "the resulting product is filtered and washed with a suitable solvent such as water or ethanol", "the product is recrystallized from a suitable solvent such as ethanol or methanol to obtain pure p-(Anisylideneamino)cinnamic acid" ] } | |

| 25959-50-6 | |

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.30 g/mol |

IUPAC Name |

(Z)-3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C17H15NO3/c1-21-16-9-4-14(5-10-16)12-18-15-7-2-13(3-8-15)6-11-17(19)20/h2-12H,1H3,(H,19,20)/b11-6-,18-12? |

InChI Key |

UIELBEHBZKVMEI-MGGYQKONSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C\C(=O)O |

SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=CC(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.